3-Bromo-4-(pyrrolidin-1-yl)benzoic acid
Description
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid (CAS: 1131615-12-7) is a benzoic acid derivative featuring a bromine atom at the 3-position and a pyrrolidin-1-yl group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁BrNO₂, with a molecular weight of 269.12 g/mol. The pyrrolidine substituent introduces a five-membered nitrogen-containing ring, influencing the compound’s electronic and steric properties.
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVTXKFQNGDTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660944 | |
| Record name | 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-12-7 | |
| Record name | Benzoic acid, 3-bromo-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery and therapeutic applications.
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 298.18 g/mol. The structure consists of a bromine atom attached to a benzoic acid moiety, along with a pyrrolidinyl group that enhances its interaction with biological targets.
Research indicates that this compound exhibits notable interactions with various enzymes and proteins, particularly lysine-specific demethylase 1 (LSD1). LSD1 is crucial for histone modification, influencing gene expression related to cell proliferation and differentiation. The compound's inhibition of LSD1 leads to the accumulation of methyl marks on histones, significantly altering gene expression profiles.
Table 1: Summary of Biochemical Interactions
| Target Enzyme/Protein | Effect of this compound |
|---|---|
| LSD1 | Inhibition leading to altered gene expression |
| Other Histone Modifiers | Potential interaction (further studies needed) |
Cellular Effects
The compound has been shown to influence various cellular processes, including apoptosis, cell cycle regulation, and metabolic pathways. Its ability to modulate cell signaling pathways makes it a candidate for therapeutic intervention in diseases characterized by dysregulated gene expression.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, treatment with this compound led to significant reductions in cell viability in breast and prostate cancer cells, suggesting its potential as an anticancer agent .
Molecular Mechanism
The primary mechanism through which this compound exerts its biological effects is through the inhibition of LSD1. This inhibition results in:
- Increased levels of di-methylated histones.
- Changes in the expression of genes involved in apoptosis and cell cycle regulation.
Additionally, the compound's localization within the nucleus is crucial for its action, as it interacts directly with chromatin to influence transcriptional activity.
Pharmacological Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : As an inhibitor of LSD1, it may be used to enhance the efficacy of existing cancer treatments.
- Neurodegenerative Diseases : Its ability to modulate gene expression may also be beneficial in conditions like Alzheimer's disease.
Table 2: Potential Pharmacological Applications
| Application Area | Mechanism of Action |
|---|---|
| Cancer Therapy | Inhibition of LSD1 leading to apoptosis |
| Neurodegenerative Diseases | Modulation of gene expression |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid (CAS: 1131594-42-7): Features a six-membered piperidine ring attached via a methylene bridge, increasing molecular weight (312.20 g/mol ) and steric bulk compared to the target compound .
3-Bromo-4-(trifluoromethyl)benzoic acid (CAS: 581813-17-4): Substitutes the pyrrolidine group with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects and acidity .
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS: 514800-72-7): Incorporates a nitro-pyrazole moiety, introducing hydrogen-bonding and redox-active properties .
Structural Differences :
| Compound | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid | Pyrrolidin-1-yl | C₁₁H₁₁BrNO₂ | 269.12 | Bromine, tertiary amine |
| 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid | Piperidin-1-ylmethyl | C₁₃H₁₆BrNO₂ | 312.20 | Bromine, secondary amine, methylene |
| 3-Bromo-4-(trifluoromethyl)benzoic acid | Trifluoromethyl | C₈H₄BrF₃O₂ | 269.01 | Bromine, -CF₃ (strong EWG) |
| 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid | Nitro-pyrazolylmethyl | C₁₁H₈BrN₃O₄ | 326.10 | Bromine, nitro, pyrazole |
Physicochemical Properties
- Acidity :
- The trifluoromethyl group in 3-Bromo-4-(trifluoromethyl)benzoic acid lowers the pKa (increased acidity) due to its electron-withdrawing nature .
- The pyrrolidin-1-yl group in the target compound donates electron density via resonance, resulting in a higher pKa (weaker acid) compared to the -CF₃ analogue .
- Lipophilicity :
- Extraction Efficiency :
Toxicity and QSTR Predictions
Quantitative Structure-Toxicity Relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice :
- 0JA (Zero-Order Connectivity Index) : Reflects atomic branching. Bulky substituents (e.g., piperidin-1-ylmethyl) increase 0JA, correlating with higher toxicity.
- 1JA (First-Order Connectivity Index): Influenced by bond types.
- Predicted LD₅₀ : The target compound’s pyrrolidine group likely results in moderate connectivity indices, suggesting intermediate toxicity compared to highly branched or polar analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
